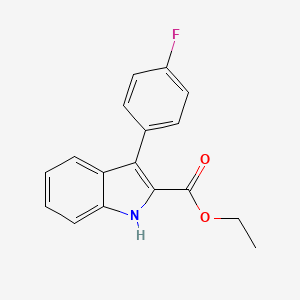

ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate

Description

BenchChem offers high-quality ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO2/c1-2-21-17(20)16-15(11-7-9-12(18)10-8-11)13-5-3-4-6-14(13)19-16/h3-10,19H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQXATKVGLSICQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408648 |

Source

|

| Record name | Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93957-39-2 |

Source

|

| Record name | Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical properties of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor and acceptor make it a versatile pharmacophore. The introduction of substituents at various positions on the indole ring allows for the fine-tuning of steric, electronic, and lipophilic properties, enabling the modulation of biological activity. This guide focuses on a specific, synthetically valuable derivative: ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate . The presence of a 4-fluorophenyl group at the 3-position and an ethyl carboxylate at the 2-position creates a molecule with significant potential as a building block for complex therapeutic agents, particularly in antiviral and anticancer research.[2][3][4] This document provides an in-depth exploration of its chemical properties, synthesis, reactivity, and potential applications for researchers in drug discovery and development.

Molecular Structure and Physicochemical Properties

Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate possesses a planar indole core with substituents at the C2 and C3 positions. The 4-fluorophenyl ring introduces a key structural and electronic element, while the ethyl ester group provides a handle for further chemical modification.

| Property | Value | Source |

| IUPAC Name | ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate | [5] |

| Molecular Formula | C₁₇H₁₄FNO₂ | [5] |

| Molecular Weight | 283.30 g/mol | [5] |

| Appearance | Expected to be a solid at room temperature. | General Knowledge |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. The indole N-H proton will likely appear as a broad singlet at a downfield chemical shift (> 8.0 ppm). The aromatic region (7.0-7.8 ppm) will contain complex multiplets for the four protons on the indole's benzene ring and the four protons of the A₂B₂ system of the 4-fluorophenyl ring. The ethyl group will be represented by a quartet (CH₂) around 4.4 ppm and a triplet (CH₃) around 1.4 ppm.[6]

-

¹³C NMR: The carbon spectrum will display signals for all 17 carbons. The carbonyl carbon of the ester will be the most downfield signal (around 162 ppm). Aromatic carbons will resonate in the 110-140 ppm range, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.[8][9] The ethyl group carbons will appear upfield, with the O-CH₂ around 61 ppm and the CH₃ around 14 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| ~3300-3400 | N-H Stretch (Indole) | Medium, sharp peak |

| ~1700-1725 | C=O Stretch (Ester) | Strong, sharp peak |

| ~1600, ~1450 | C=C Stretch (Aromatic) | Medium to strong peaks |

| ~1200-1300 | C-O Stretch (Ester) | Strong peak |

| ~1150-1250 | C-F Stretch | Strong peak |

Mass Spectrometry (MS)

Under electron ionization (EI) mass spectrometry, the molecule is expected to show a prominent molecular ion (M⁺) peak at m/z = 283. A characteristic fragmentation pattern for ethyl esters involves the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or ethylene (C₂H₄, 28 Da) via a McLafferty rearrangement, leading to significant fragment ions.[10]

Synthesis: The Fischer Indole Approach

The most reliable and versatile method for constructing 3-substituted indole-2-carboxylates is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[11][12] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is itself formed from an arylhydrazine and a carbonyl compound.[13]

Retrosynthetic Analysis

A logical disconnection of the target molecule points directly to the key starting materials for a Fischer indole synthesis.

Caption: Retrosynthetic analysis of the target compound.

Recommended Synthetic Protocol

This protocol describes a one-pot, three-component approach that is efficient and avoids the isolation of the intermediate hydrazone.[14]

Step 1: Phenylhydrazone Formation

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenylhydrazine hydrochloride (1.0 eq) and a suitable solvent such as acetic acid or ethanol.

-

Add ethyl 2-oxo-3-(4-fluorophenyl)propanoate (1.0 eq) to the mixture.

-

Heat the reaction mixture to 60-80°C for 1-2 hours to facilitate the formation of the phenylhydrazone intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Acid-Catalyzed Cyclization

-

Once hydrazone formation is complete, add a catalyst. Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[12] The choice of acid is critical; polyphosphoric acid (PPA) is often effective for achieving the high temperatures required for cyclization.

-

Increase the temperature and heat the mixture under reflux for several hours (typically 4-12 h). The optimal temperature and time depend on the specific substrates and catalyst used.

-

Monitor the reaction for the disappearance of the hydrazone and the appearance of the indole product by TLC.

Step 3: Work-up and Purification

-

After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice-water. This will precipitate the crude product.

-

Neutralize the mixture with a base (e.g., aqueous NaOH or NaHCO₃) to a pH of ~7.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate.

Fischer Indole Synthesis Workflow and Mechanism

The process follows a well-defined pathway from starting materials to the final indole product.

Caption: Key reactivity pathways for derivatization.

N-Alkylation

The indole nitrogen can be deprotonated by a mild base and subsequently alkylated with an electrophile. [1]* Protocol: To a solution of the indole (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃, 2.0 eq) and the desired alkyl halide (e.g., benzyl bromide, 1.2 eq). Stir the mixture at room temperature or with gentle heating until the reaction is complete. The product is isolated by aqueous work-up and purification.

Ester Hydrolysis

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. [15]Saponification with a base is generally preferred as it is irreversible. [1]* Protocol: Dissolve the ester (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH, 5.0 eq). Heat the solution to reflux for 2-4 hours. After cooling, acidify the mixture with dilute HCl, which will precipitate the carboxylic acid product. The solid can then be collected by filtration.

Reduction to Alcohol

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the primary alcohol, (3-(4-fluorophenyl)-1H-indol-2-yl)methanol. [16]* Protocol: To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add a solution of the indole ester (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for several hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water (Fieser workup). The resulting solids are filtered off, and the product is isolated from the filtrate.

Hydrazinolysis

Reaction with hydrazine hydrate converts the ester into the corresponding carbohydrazide, a valuable intermediate for synthesizing heterocycles like oxadiazoles or pyrazoles. [1]* Protocol: A solution of the ester (1.0 eq) and hydrazine hydrate (10.0 eq) in ethanol is heated at reflux for 12-24 hours. Upon cooling, the product hydrazide often crystallizes directly from the reaction mixture and can be collected by filtration.

Applications in Medicinal Chemistry and Drug Development

The ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate scaffold is a highly attractive starting point for drug discovery. The indole core is a known constituent of molecules that inhibit kinases, microtubules, and viral proteins. [4]

-

Anticancer Potential: Many indole derivatives exhibit potent antiproliferative activity. The 3-aryl indole motif is present in compounds designed as inhibitors of crucial cancer targets like tubulin and various protein kinases (e.g., EGFR, BRAF V600E). [4][17]The carboxylic acid or amide derivatives of the title compound would be prime candidates for screening in cancer cell lines.

-

Antiviral Activity: Indole-2-carboxylate derivatives have been specifically investigated for their antiviral properties, including activity against the Hepatitis C virus (HCV). [3]The structural features of the title compound make it an excellent candidate for inclusion in antiviral screening programs.

-

Antimicrobial and Antifungal Agents: The broad biological profile of indoles extends to antimicrobial and antifungal activity. [2]Derivatization of the core structure can lead to the discovery of novel agents to combat resistant pathogens.

Conclusion

Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate is a compound of significant chemical interest. Its synthesis is readily achievable through the classic Fischer indole synthesis, and its functional groups offer multiple handles for diverse chemical transformations. The combination of the privileged indole scaffold with a synthetically useful ester and a biologically relevant fluorophenyl group makes it a high-value building block for the development of new therapeutic agents. This guide provides the foundational chemical knowledge required for researchers to effectively synthesize, manipulate, and exploit this promising molecule in their scientific endeavors.

References

- Scribd. Indole 3 Carboxylate.

- Grokipedia. Fischer indole synthesis.

-

Wikipedia. Fischer indole synthesis. Available from: [Link]

-

AVESİS. Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluoro.... Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

The Royal Society of Chemistry. Palladium-Catalyzed Dearomative Allylic Alkylation of Indoles with Alkynes To Synthesize Indolenines - Supporting Information. Available from: [Link]

-

MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. 2016;21(3):333. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Chulalongkorn University. Recent advancements on biological activity of indole and their derivatives: A review. Available from: [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

-

Simoneau CA, Ganem B. A three-component Fischer indole synthesis. Nat Protoc. 2008;3(8):1249-52. Available from: [Link]

-

DOI. 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Chemspace. Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate. Available from: [Link]

-

ResearchGate. Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Available from: [Link]

-

Xue S, et al. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharm Sin B. 2014;4:313-21. Available from: [Link]

-

Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Available from: [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of indoles. Available from: [Link]

-

ResearchGate. The 13 C NMR spectra of 4a-c at aromatic region. Available from: [Link]

-

National Center for Biotechnology Information. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Available from: [Link]

-

NIST. 1H-Indole-2-carboxylic acid, ethyl ester. WebBook. Available from: [Link]

-

National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Available from: [Link]

-

Chemguide. hydrolysis of esters. Available from: [Link]

-

Plant Physiology. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. 1989;90(4):1366-1372. Available from: [Link]

Sources

- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem-space.com [chem-space.com]

- 6. scribd.com [scribd.com]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate: Synthesis, Characterization, and Strategic Application in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Significance of the Indole Scaffold

The indole nucleus stands as one of the most vital heterocyclic structures in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and versatile substitution patterns allow it to serve as a "privileged scaffold," capable of interacting with a wide array of biological targets. Within this vast chemical space, ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate emerges as a particularly valuable intermediate. Its strategic placement of a reactive ester handle at the 2-position, a metabolically robust and synthetically versatile fluorophenyl group at the 3-position, and an available nitrogen at the 1-position makes it a highly sought-after building block for constructing complex, high-value molecules. This guide provides an in-depth exploration of its synthesis, characterization, and strategic deployment in modern drug discovery programs.

Section 1: Synthesis and Mechanistic Rationale

The most reliable and widely adopted method for constructing the 3-aryl-indole-2-carboxylate scaffold is the Fischer Indole Synthesis . This classic reaction, discovered by Hermann Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone.[2][3] The choice of starting materials and catalyst is paramount for achieving high yield and purity.

The Causality of Reagent Selection

To achieve the target molecule, ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate, the logical precursors for the Fischer synthesis are phenylhydrazine and an appropriate α-keto ester, specifically ethyl 2-oxo-3-(4-fluorophenyl)propanoate .

-

Phenylhydrazine: Serves as the source of the indole's benzene ring and the nitrogen at position 1.

-

Ethyl 2-oxo-3-(4-fluorophenyl)propanoate: Provides the atoms for the pyrrole ring, including the ethyl carboxylate at C2 and the 4-fluorophenyl group at C3. The fluorine atom is a common bioisostere for hydrogen that can enhance binding affinity and block metabolic oxidation, thereby improving pharmacokinetic properties.

The Fischer Indole Synthesis: A Mechanistic Walkthrough

The reaction proceeds through a well-established mechanism that begins with the formation of a phenylhydrazone, which then undergoes a critical, acid-catalyzed intramolecular rearrangement.[2]

-

Hydrazone Formation: Phenylhydrazine reacts with the ketone of the α-keto ester to form the corresponding phenylhydrazone. This is a standard condensation reaction.

-

Tautomerization: The phenylhydrazone isomerizes to its more reactive enamine (or 'ene-hydrazine') tautomer. This step is crucial and is facilitated by the acid catalyst.[2]

-

[4][4]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a concerted pericyclic shift, a[4][4]-sigmatropic rearrangement, which forms a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond.[2][4]

-

Rearomatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack from the amino group onto the imine carbon, forming the five-membered pyrrole ring.

-

Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule, which drives the reaction forward and results in the formation of the energetically favorable aromatic indole ring.[4]

Sources

A Technical Guide to the Biological Activity of Fluorinated Indole-2-Carboxylate Esters: Synthesis, Mechanisms, and Therapeutic Potential

Foreword: The Strategic Imperative of Fluorine in Indole Scaffolds

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic drugs.[1][2][3] Its structural resemblance to tryptophan allows it to interact with a multitude of biological targets. However, the true innovation in modern drug discovery lies not just in identifying active scaffolds but in meticulously refining them for optimal therapeutic performance. This is where the strategic incorporation of fluorine comes into play.

Fluorine, the most electronegative element, imparts unique properties to organic molecules that are highly advantageous for drug design.[4] Its introduction can enhance metabolic stability by strengthening C-H bonds against oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter the acidity or basicity of nearby functional groups, thereby modulating target binding affinity.[4][5][6][7] When combined with the indole-2-carboxylate ester framework—a versatile template for derivatization—the resulting fluorinated compounds exhibit a remarkable spectrum of biological activities. This guide provides an in-depth exploration of this potent class of molecules, from their synthesis to their diverse therapeutic applications.

Synthetic Pathways: Constructing the Fluorinated Indole Core

The synthesis of fluorinated indole-2-carboxylate esters is a critical first step in their biological evaluation. The choice of synthetic route is often dictated by the desired substitution pattern of the fluorine atoms on the indole ring.

The Fischer Indole Synthesis: A Classic Approach

The Fischer indole synthesis remains a robust and widely used method for constructing the indole nucleus.[2][8][9] The process involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine with an α-ketoester, such as ethyl pyruvate.[8][9]

The key to creating fluorinated derivatives via this method is the use of a fluorinated phenylhydrazine as a starting material. This pre-functionalization approach allows for precise control over the fluorine atom's position on the benzene ring of the indole.

Caption: General workflow of the Fischer Indole Synthesis for fluorinated indole-2-carboxylates.

Modern Synthetic Developments

While the Fischer synthesis is effective, medicinal chemists have developed alternative methods to access diverse fluorinated indoles. These include palladium-catalyzed cyclizations and multi-component reactions that offer different substrate scopes and milder reaction conditions.[2][10] For instance, palladium-catalyzed cascade annulation can transform fluorinated 2-(phenylethynyl)anilines into functionalized indoles.[2] Furthermore, direct C-H fluorination techniques using reagents like Selectfluor® offer pathways to introduce fluorine onto a pre-formed indole ring, although regioselectivity can be a challenge.[2][11]

A Spectrum of Biological Activity

The true value of fluorinated indole-2-carboxylate esters is demonstrated by their diverse and potent biological activities across multiple therapeutic areas. The fluorine atom is not merely a passive substituent; it actively participates in modulating the molecule's interaction with its biological target.

Antiviral Activity: Potent Inhibition of HIV Replication

One of the most significant applications of fluorinated indoles is in the development of antiviral agents, particularly against Human Immunodeficiency Virus (HIV).[5][12][13] Numerous studies have shown that fluorinated indole derivatives can act as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). The introduction of fluorine can dramatically enhance potency; for example, a 4-fluorinated indole was found to be approximately 50-fold more potent as an HIV-1 inhibitor than its non-fluorinated counterpart.[5]

These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and halts viral DNA synthesis.

| Compound Class/Example | Viral Target | Assay Cell Line | Potency (EC₅₀) | Reference |

| Fluorinated Indole-Carboxamides | HIV-1 WT | CEM T-lymphocyte | 2.0–4.6 nM | [5] |

| 7-Heteroaryl-carboxamide Indoles | HIV-1 WT | - | 0.0058–0.057 nM | [5] |

| 4-Fluoro Derivative of Indole Analog | HIV-1 (gp120 interaction) | - | Markedly enhanced potency | [13] |

Anticancer Activity: A Multi-Pronged Attack

Fluorinated indole derivatives have emerged as promising anticancer agents that act through various mechanisms.[14][15] Their ability to inhibit key proteins involved in cell growth and proliferation makes them valuable leads in oncology.

-

Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Fluorinated indole-2-carboxamides have been developed as dual inhibitors of key cell cycle regulators like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[16] By blocking these enzymes, the compounds can halt the uncontrolled proliferation of cancer cells.

-

Tubulin Polymerization Inhibition: Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division. Some indole derivatives inhibit microtubule polymerization by binding to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase and inducing apoptosis.[14]

Caption: Simplified EGFR signaling pathway and the inhibitory action of fluorinated indoles.

| Compound Class/Example | Cancer Cell Line | Potency (GI₅₀ / IC₅₀) | Target(s) | Reference |

| Indole-2-carboxamide (5j) | Breast (MCF-7) | GI₅₀ = 1.20 µM | EGFR/CDK2 | [16] |

| Indole-2-carboxamide (5e) | Breast (MCF-7) | GI₅₀ = 0.95 µM | EGFR/CDK2 | [16] |

| Indole-2-carboxamide (Va) | Multiple | GI₅₀ = 26-86 nM | EGFR, BRAF, VEGFR-2 | [17] |

| 3-Amino-1H-indole (26) | Multiple | Potent anti-proliferative | Tubulin | [14] |

Anti-inflammatory Activity

The indole scaffold is famously represented in the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin.[2] Fluorinated indole derivatives continue this legacy, showing promise as novel anti-inflammatory agents.[1][18] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.

| Compound Class/Example | Assay | Potency (% Inhibition) | Reference |

| Substituted Fluoro Indoles (38d, 38f) | In-vitro assays | Good anti-inflammatory activity | [1] |

| Indole Schiff Bases (S3, S7, S14) | Carrageenan-induced paw edema | 62.69% - 63.69% | [19] |

| 6-Fluorobenzothiazole (58h) | In-vitro inflammation assay | 79.93% | [5] |

Experimental Protocols: From Synthesis to Biological Screening

To ensure scientific integrity and reproducibility, detailed and validated protocols are essential. The following sections outline standardized procedures for the synthesis and biological evaluation of fluorinated indole-2-carboxylate esters.

Protocol: Fischer Indole Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate

This protocol describes a representative synthesis based on the Fischer indolization method.

Materials:

-

4-Fluorophenylhydrazine hydrochloride

-

Ethyl pyruvate

-

Ethanol, absolute

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer with heating plate, round-bottom flasks, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

-

Hydrazone Formation:

-

In a 100 mL round-bottom flask, dissolve 10 mmol of 4-fluorophenylhydrazine hydrochloride in 30 mL of ethanol.

-

Add 10.5 mmol of ethyl pyruvate to the solution.

-

Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

The resulting hydrazone may precipitate. If so, it can be filtered, or the mixture can be used directly in the next step.

-

-

Cyclization:

-

To the mixture from Step 1, slowly add the acid catalyst. If using concentrated H₂SO₄, add 5-10 drops. If using PPA, add approximately 10g.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 80-100°C) for 2-4 hours. Again, monitor the reaction progress by TLC.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into 100 mL of ice-cold water.

-

Neutralize the solution by carefully adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure ethyl 5-fluoro-1H-indole-2-carboxylate.

-

Protocol: MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic or antiproliferative effects of a compound.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microtiter plates, multichannel pipette, CO₂ incubator, microplate reader.

Sources

- 1. Synthesis of Substituted Fluoro Indole as an Anti Inflammatory Agent - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. (PDF) Synthesis and Biological Activity of Functionalized Indole-2- carboxylates, Triazino-and Pyridazino-indoles [academia.edu]

- 9. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

spectroscopic analysis (NMR, IR, MS) of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate

Introduction

In the landscape of medicinal chemistry and materials science, indole derivatives represent a cornerstone scaffold, prized for their diverse biological activities. Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate (Molecular Formula: C₁₇H₁₄FNO₂, Molecular Weight: 283.3 g/mol ) is a member of this vital class of compounds. The precise elucidation of its molecular structure is a prerequisite for understanding its chemical behavior, reactivity, and potential applications. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. Moving beyond a simple data summary, this document explains the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure: The Foundation of Spectral Signatures

To interpret the spectroscopic data, one must first understand the molecule's architecture. Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate is composed of three key regions: the bicyclic indole core, a 4-fluorophenyl substituent at the C3 position, and an ethyl carboxylate group at the C2 position. Each of these components imparts distinct and predictable features to the resulting spectra.

Figure 3: Simplified proposed fragmentation pathway for [M+H]⁺ of the title compound.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with a solvent mixture appropriate for ESI (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Analysis: Infuse the sample directly into the ESI source of a mass spectrometer (e.g., Q-TOF or Orbitrap) or inject it via an HPLC system.

-

Data Acquisition:

-

Acquire a full scan MS spectrum in positive ion mode to identify the [M+H]⁺ ion.

-

Perform an MS/MS (or product ion scan) experiment by selecting the m/z 284.11 ion as the precursor to generate the fragmentation spectrum.

-

Integrated Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from all three techniques. A logical workflow ensures a self-validating system for structural confirmation.

Figure 4: Integrated workflow for the structural elucidation of the target compound.

Conclusion

The spectroscopic characterization of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate is a clear demonstration of modern analytical chemistry principles. Mass spectrometry definitively establishes its elemental composition. Infrared spectroscopy provides rapid confirmation of key functional groups, notably the ester carbonyl, the indole N-H, and the carbon-fluorine bond. Finally, ¹H and ¹³C NMR spectroscopy deliver an exhaustive map of the molecular skeleton, revealing the precise connectivity and electronic environment of every atom. By synergistically applying these techniques, researchers can achieve an unambiguous and robust structural confirmation, a critical step in the journey of chemical research and drug development.

References

-

Callam, C. S., et al. (2001). A Spectroscopic Survey of Substituted Indoles Reveals Consequences of a Stabilized 1Lb Transition. Biophysical Journal. Available at: [Link]

-

Chemical Research Solution. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link] (Note: As the original link is to a future-dated video, a placeholder is used.)

-

Li, Z., et al. (2013). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. PubMed. Available at: [Link]

-

Aguiar, G. P. S., et al. (2013). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). Typical mass spectrum and proposed fragmentation pathways of indole alkaloids. ResearchGate. Available at: [Link]

-

Aguiar, G. P. S., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

-

Srivastava, A., et al. (2015). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Indian Journal of Physics. Available at: [Link]

-

Rogoza, M., et al. (2023). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Molecules. Available at: [Link]

-

Li, Z., et al. (2015). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Giraud, S., et al. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

-

Hameed, A., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available at: [Link]

-

Zhang, Y., et al. (n.d.). Palladium-Catalyzed Dearomative Allylic Alkylation of Indoles with Alkynes To Synthesize Indolenines - Supporting Information. American Chemical Society. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic...). ResearchGate. Available at: [Link]

-

Supporting Information for an article. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Czakó, D., et al. (2007). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry. Available at: [Link]

-

WordPress.com. (n.d.). ORGANIC CHEMISTRY SELECT - IR. Available at: [Link]

Introduction: The Convergence of a Privileged Scaffold and a Critical Target Class

An In-Depth Technical Guide to the Discovery and Development of Indole-Based Kinase Inhibitors

Protein kinases, enzymes that regulate the majority of cellular pathways by phosphorylating substrate proteins, represent one of the most critical target classes in modern drug discovery.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, where they drive uncontrolled cell proliferation, survival, and migration.[2][3] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of targeted therapy.[4]

Within the vast chemical space explored for kinase inhibition, the indole scaffold has emerged as a "privileged structure."[1][5] This versatile heterocyclic framework is prevalent in both natural products and synthetic bioactive molecules, demonstrating a remarkable ability to interact with various biological targets.[6] Its unique electronic properties and structural rigidity, combined with its capacity to be readily functionalized, make it an ideal starting point for designing potent and selective kinase inhibitors.[5][7] To date, 30 ATP-competitive kinase inhibitors featuring an indole, azaindole, or oxindole scaffold have received regulatory approval, underscoring the clinical success of this chemical class.[3]

This guide provides a senior application scientist's perspective on the discovery and development of indole-based kinase inhibitors. It moves beyond mere recitation of facts to explain the causality behind experimental choices, detailing the self-validating systems and protocols that ensure scientific integrity from initial hit discovery to preclinical evaluation.

The Indole Nucleus: A Chemist's Blueprint for Kinase Inhibition

The efficacy of the indole scaffold is fundamentally rooted in its ability to mimic the adenine region of ATP, the natural substrate for all kinases. The bicyclic structure and the presence of the N-H group allow it to form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a key anchoring interaction for many inhibitors.[8]

Variations of the core, such as the 7-azaindole, have proven to be exceptionally effective hinge-binding motifs, capable of forming two hydrogen bonds with the kinase hinge, thereby providing a strong and specific anchor for the inhibitor.[8][9] This foundational interaction is the starting point for all subsequent design and optimization efforts.

Caption: Indole scaffold forming key hydrogen bonds with the kinase hinge.

Discovery and Hit Identification Strategies

The journey to an indole-based kinase inhibitor begins with identifying a "hit"—a molecule that displays the desired biological activity. The choice of strategy depends on available resources, knowledge of the target, and the desired novelty of the resulting chemical matter.

High-Throughput Screening (HTS)

HTS involves screening large libraries of compounds against the target kinase to identify initial hits. The core of a successful HTS campaign is a robust, automated, and sensitive assay.

Exemplary Protocol: ADP-Glo™ Kinase Assay for HTS

This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. Its high sensitivity and signal-to-noise ratio make it ideal for HTS.

Causality and Self-Validation:

-

Why this method? It is a universal assay applicable to virtually any kinase, as it detects ADP, the common product. It is less prone to interference from colored or fluorescent compounds compared to other methods.

-

Self-Validation: The protocol is validated by including key controls:

-

Negative Control (No Enzyme): Establishes the baseline signal in the absence of kinase activity.

-

Vehicle Control (DMSO): Represents 100% kinase activity.

-

Positive Control Inhibitor (e.g., Staurosporine): A pan-kinase inhibitor used to confirm the assay can detect inhibition, representing 0% activity.

-

Z'-factor Calculation: A statistical measure of assay quality (Z' > 0.5 is considered excellent for HTS).

-

Step-by-Step Methodology:

-

Compound Plating: Dispense 50 nL of test compounds (typically at 10 µM final concentration) and controls into a 384-well plate.

-

Kinase Reaction Initiation: Add 5 µL of a solution containing the kinase, its specific substrate peptide, and ATP to each well.

-

Incubation: Incubate the reaction at room temperature for 60 minutes.

-

ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert the newly formed ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

-

Signal Readout: Measure luminescence using a plate reader. A low signal indicates high ADP production (high kinase activity), while a high signal indicates low ADP production (inhibition).

Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful alternative that screens smaller, low-molecular-weight compounds ("fragments") at high concentrations. The rationale is that these fragments, while binding weakly, can be more efficiently optimized into potent leads. The 7-azaindole scaffold itself was identified as a privileged kinase fragment through such methods.[8]

Caption: Fragment-Based Drug Discovery (FBDD) workflow.

Lead Optimization and Structure-Activity Relationship (SAR)

Once a hit is identified, the iterative process of lead optimization begins. This involves synthesizing analogs to improve potency, selectivity against other kinases, and drug-like properties (ADME - Absorption, Distribution, Metabolism, Excretion).

The Centrality of Structure-Activity Relationship (SAR)

SAR studies are the intellectual core of lead optimization, systematically dissecting how chemical modifications to the indole scaffold affect biological activity.[1][7] For example, in the development of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key driver of tumor angiogenesis, specific substitutions on the indole ring are critical for achieving high potency.[10]

Table 1: Exemplary SAR for Oxindole-Based VEGFR-2 Inhibitors

| Substitution Position | Substituent Type | Rationale for Modification | Observed Effect on VEGFR-2 IC50 | Reference(s) |

| Indole N1 | Small alkyl (e.g., Methyl) | Explore impact on solubility and potential steric clashes. | Often neutral or slightly decreases potency. | [11] |

| Position 3 | Methylene linker to a second heterocycle (e.g., pyrrole) | Critical for occupying the hydrophobic region adjacent to the ATP site. | Essential for high potency; modifications here dramatically alter activity. | [11] |

| Position 5 | Halogens (F, Cl), small electron-withdrawing groups | Modulate electronic properties and explore interactions in the solvent-exposed region. | Can significantly increase potency (e.g., Sunitinib has a fluorine at this position). | [6][11] |

| Position 5 | Solubilizing groups (e.g., sulfonamides) | Improve aqueous solubility and pharmacokinetic properties. | May decrease potency slightly but is crucial for achieving a viable drug profile. | [12] |

Synthetic Strategies: Building the Analogs

The ability to rapidly synthesize analogs is paramount. Medicinal chemists employ a variety of named reactions to construct the core indole scaffold and its derivatives.

Common Synthetic Routes:

-

Fischer Indole Synthesis: A classic and versatile method involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[13]

-

Larock Heteroannulation: A powerful palladium-catalyzed reaction for synthesizing indoles from o-iodoanilines and alkynes, allowing for significant complexity.[13]

-

Suzuki and Ullmann Couplings: These cross-coupling reactions are indispensable for adding substituents to the indole core, particularly for building complex biaryl structures common in modern inhibitors.[9][13]

Key Classes and Approved Indole-Based Kinase Inhibitors

The versatility of the indole scaffold has led to the development of inhibitors against a wide range of kinase targets, from receptor tyrosine kinases (RTKs) to serine/threonine kinases.[4][14]

Table 2: Selected Approved Kinase Inhibitors Featuring an Indole Core

| Drug Name | Core Scaffold | Primary Kinase Target(s) | Approved Indication(s) | Reference(s) |

| Sunitinib | Oxindole | VEGFR, PDGFR, c-KIT | Renal Cell Carcinoma, GIST | [6][11] |

| Vemurafenib | Azaindole | B-RAF V600E | Metastatic Melanoma | [8] |

| Axitinib | Indazole | VEGFR | Advanced Renal Cell Carcinoma | [2] |

| Nintedanib | Indolinone | VEGFR, FGFR, PDGFR | Idiopathic Pulmonary Fibrosis, NSCLC | [3] |

| Tofacitinib | Azaindole (Pyrrolo[2,3-d]pyrimidine) | JAK family | Rheumatoid Arthritis, Psoriatic Arthritis | [3] |

Preclinical Characterization: Validating a Candidate

Before a compound can be considered for clinical trials, it must undergo rigorous preclinical evaluation to confirm its mechanism of action, selectivity, and safety profile.

Protocol: In Vitro Kinase Selectivity Profiling

A "selective" inhibitor is often more desirable as it minimizes off-target effects. The goal here is to test the lead compound against a large panel of kinases (e.g., >400) to understand its specificity.

Causality and Self-Validation:

-

Why this is critical: An inhibitor hitting unintended kinases can lead to unexpected toxicity. For example, inhibiting VEGFR can cause hypertension, while inhibiting EGFR can cause a skin rash. Knowing the selectivity profile allows for prediction and management of potential side effects.

-

Self-Validation: The assay includes reference inhibitors for multiple kinase families to ensure the panel is responding correctly. The lead compound is tested at a fixed concentration (e.g., 1 µM) and the percent inhibition is reported. Any significant "off-target" hits are then followed up with full IC50 determination.

Step-by-Step Methodology (Conceptual):

-

Compound Submission: Provide the lead compound at a known concentration.

-

Panel Screening: A specialized vendor (e.g., Eurofins DiscoverX, Promega) runs the compound through their kinase panel assay (e.g., KINOMEscan™ or ADP-Glo™).

-

Data Analysis: Results are typically provided as a percentage of inhibition at the tested concentration.

-

Visualization: Data is often visualized as a "dendrogram," a tree-like diagram of the human kinome, where inhibited kinases are marked, providing an immediate visual representation of selectivity.

Protocol: Cell-Based Target Engagement Assay (Western Blot)

This experiment confirms that the inhibitor is hitting its intended target inside a living cell and blocking the downstream signaling pathway.

Causality and Self-Validation:

-

Why this is essential: Potency in a biochemical assay (just the enzyme) doesn't always translate to cellular activity due to factors like cell permeability and efflux. This assay validates the mechanism of action in a physiological context.

-

Self-Validation:

-

Loading Control (e.g., β-actin, GAPDH): Ensures an equal amount of total protein was loaded in each lane, validating the comparison between samples.

-

Total Kinase Control: Measures the total amount of the target kinase protein, confirming that the inhibitor is blocking its activity (phosphorylation) and not causing the protein to be degraded.

-

Stimulation Control: Cells are stimulated with a growth factor (e.g., EGF for EGFR) to ensure the pathway is active and responsive.

-

Step-by-Step Methodology (Targeting EGFR):

-

Cell Culture: Plate cancer cells known to depend on EGFR signaling (e.g., A431) and allow them to adhere.

-

Serum Starvation: Culture cells in low-serum media for 12-24 hours to reduce baseline kinase activity.

-

Inhibitor Treatment: Treat cells with increasing concentrations of the indole-based EGFR inhibitor for 1-2 hours. Include a DMSO vehicle control.

-

Stimulation: Stimulate the cells with EGF for 10 minutes to activate the EGFR pathway.

-

Cell Lysis: Wash the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the total protein concentration in each lysate (e.g., via BCA assay).

-

SDS-PAGE and Western Blot: Separate equal amounts of protein by gel electrophoresis, transfer to a membrane, and probe with antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

-

Detection: Visualize the protein bands using chemiluminescence. A dose-dependent decrease in the p-EGFR signal, with no change in total EGFR, confirms target engagement.

Caption: Inhibition of the EGFR signaling pathway by an indole-based inhibitor.

Challenges and Future Perspectives

Despite the remarkable success, the development of indole-based kinase inhibitors is not without challenges.[4]

-

Acquired Resistance: Tumors often develop mutations in the target kinase that prevent the inhibitor from binding, leading to relapse.

-

Off-Target Toxicity: Even with good selectivity, minor inhibition of critical kinases can lead to adverse effects.

-

Bioavailability: Achieving sufficient drug concentration at the tumor site remains a significant hurdle.[4]

The future of this field lies in overcoming these challenges. The design of covalent inhibitors that form a permanent bond with the target kinase can overcome certain resistance mutations.[15] Furthermore, the integration of artificial intelligence and machine learning (AI/ML) is set to revolutionize the design process, enabling faster optimization of potency and selectivity while predicting potential liabilities before synthesis.[16]

Conclusion

The indole scaffold represents a triumph of medicinal chemistry, providing a robust and adaptable framework for the design of targeted kinase inhibitors. Its journey from a privileged fragment to the core of numerous life-saving therapies is a testament to a development process grounded in scientific integrity. By understanding the causal relationships behind experimental design—from the rationale for a specific HTS assay to the controls that validate a Western blot—researchers can more effectively navigate the complex path from a hit on a plate reader to a clinical candidate. The principles of structure-based design, rigorous SAR analysis, and thorough preclinical validation will continue to drive the evolution of this indispensable class of therapeutics.

References

-

Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. ResearchGate. [Link]

-

How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. PubMed. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health (NIH). [Link]

-

Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. National Institutes of Health (NIH). [Link]

-

Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]

-

7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. PubMed. [Link]

-

Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Bentham Science. [Link]

-

Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. National Institutes of Health (NIH). [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health (NIH). [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. National Institutes of Health (NIH). [Link]

-

Design, synthesis and structure-activity relationship of indolylindazoles as potent and selective covalent inhibitors of interleukin-2 inducible T-cell kinase (ITK). PubMed. [Link]

-

How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. ResearchGate. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Royal Society of Chemistry. [Link]

-

Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. PubMed. [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. National Institutes of Health (NIH). [Link]

-

Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. ACS Publications. [Link]

-

Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Bentham Science. [Link]

-

Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Scirp.org. [Link]

-

Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Bentham Science. [Link]

-

Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects. Royal Society of Chemistry. [Link]

-

Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. Royal Society of Chemistry. [Link]

Sources

- 1. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]

- 10. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 11. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamscience.com [benthamscience.com]

- 15. Design, synthesis and structure-activity relationship of indolylindazoles as potent and selective covalent inhibitors of interleukin-2 inducible T-cell kinase (ITK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals

An in-depth technical guide by a Senior Application Scientist

Executive Summary

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of therapeutic agents.[1] However, optimizing the drug-like properties of indole-based candidates presents significant challenges, including metabolic instability and suboptimal target engagement. The strategic incorporation of fluorine has become an indispensable tool for overcoming these hurdles.[2][3] This guide provides an in-depth analysis of the causal mechanisms through which fluorine substitution modulates the bioactivity of indole rings. We will explore the profound, context-dependent effects of fluorine on physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD), moving beyond a simple recitation of outcomes to explain the underlying scientific rationale. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorination as a data-driven strategy for lead optimization.

The Foundational Logic: Why Fluorinate an Indole?

The decision to introduce fluorine is driven by its unique and potent combination of properties, which are unparalleled by any other element in the periodic table.[4] Its small van der Waals radius (1.47 Å) allows it to act as a close bioisostere of hydrogen (1.20 Å), minimizing steric disruption while fundamentally altering electronic properties.[2][5]

The core motivations for fluorinating an indole scaffold can be distilled into three primary objectives:

-

Enhancing Pharmacokinetic Profile: Primarily by blocking metabolic "soft spots" and modulating physicochemical properties like lipophilicity to improve absorption, distribution, metabolism, and excretion (ADME).[2][6]

-

Improving Pharmacodynamic Potency: By altering the electronic landscape of the indole ring to enhance binding affinity and selectivity for the biological target.[2][7]

-

Fine-Tuning Physicochemical Properties: Leveraging fluorine's powerful inductive effects to modulate the pKa of nearby functional groups, thereby optimizing solubility and membrane permeability.[5][8]

The following diagram illustrates the overarching strategic considerations in a typical fluorination workflow for an indole-based drug candidate.

Modulating Physicochemical Properties: The Ripple Effect of a Single Atom

Fluorine's extreme electronegativity (3.98 on the Pauling scale) is the primary driver of its influence on a molecule's properties.[2][4] When attached to the indole ring, it exerts a powerful electron-withdrawing inductive effect, triggering a cascade of changes.

Lipophilicity (LogP)

The impact of fluorine on lipophilicity is highly context-dependent. A single fluorine substitution on an aromatic ring, such as indole, often increases the LogP.[5] This occurs because the C-F bond reduces polarizability.[7] This enhanced lipophilicity can improve membrane permeation and, in some cases, blood-brain barrier (BBB) penetration, a critical factor for CNS-active drugs.[8][9][10] However, excessive fluorination can sometimes lead to decreased aqueous solubility or increased susceptibility to efflux pumps.[6]

Acidity and Basicity (pKa)

The inductive electron withdrawal by fluorine can significantly lower the pKa of nearby basic groups, such as a nitrogen atom in a side chain.[5][6] For an indole derivative with a basic amine, this reduction in basicity can be highly advantageous. A less basic compound will be less protonated at physiological pH, leading to increased passive diffusion across cell membranes and better oral absorption.[2][4] This effect was demonstrated in a series of 5-HT1D receptor ligands, where fluorination reduced the pKa of piperidine and piperazine moieties, leading to dramatically improved oral absorption.[11][12]

Conformational Control

Fluorine substitution can influence the conformational preferences of a molecule. This can be due to electrostatic interactions (e.g., repulsion or attraction between the partial negative charge on fluorine and other polar groups) or the formation of weak intramolecular hydrogen bonds.[6][8] By stabilizing a specific "bioactive conformation"—the shape the molecule must adopt to bind effectively to its target—fluorine can lead to a significant increase in binding affinity and potency.[6]

The following diagram summarizes the key physicochemical effects of placing a fluorine atom on an indole ring.

Enhancing the Pharmacokinetic Profile (ADME)

A primary driver for incorporating fluorine into indole-based drug candidates is to improve their ADME properties, particularly metabolic stability.[2][3]

Blocking Metabolic Oxidation

The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry (~485 kJ/mol).[5] A common metabolic liability for aromatic heterocycles like indole is oxidation by cytochrome P450 (CYP) enzymes, which often occurs at electron-rich C-H positions.[2] Replacing a metabolically vulnerable hydrogen atom with a fluorine atom effectively "shields" that position from attack.[3][6] This strategy can dramatically increase the metabolic half-life of a compound, leading to improved oral bioavailability and a longer duration of action, potentially allowing for less frequent dosing.[3][13] For example, in the development of kinase inhibitors, fluorination is a routine strategy to block hydroxylation and improve systemic exposure.[6]

Improving Membrane Permeability and Bioavailability

As discussed, fluorine's ability to modulate both lipophilicity and pKa directly impacts a molecule's ability to cross biological membranes.[5][7] By fine-tuning these properties, medicinal chemists can optimize a compound's absorption from the gastrointestinal tract and its distribution to the target tissues.[6] The strategic placement of fluorine has been shown to improve oral bioavailability and CNS penetration in numerous drug discovery programs.[6][14]

Modulating Pharmacodynamics: The Impact on Target Binding

Fluorine substitution can have a profound effect on how a ligand interacts with its protein target.

Altering Binding Affinity and Selectivity

The electron-withdrawing nature of fluorine alters the electron density of the indole's aromatic π-system.[15] This can change the strength of key interactions within the binding pocket, such as hydrogen bonds and π-stacking.[6][15] Fluorine itself is a weak hydrogen bond acceptor, but its primary role is often electronic modulation.[15] In some cases, fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyl groups in the protein, significantly enhancing binding affinity.[16][17] This precise tuning of electronic properties can not only increase potency but also improve selectivity by favoring binding to the desired target over off-targets.[6]

The following table summarizes data from published studies, illustrating the quantitative impact of fluorine substitution on the bioactivity of indole derivatives.

| Compound Class | Parent Compound (R=H) | Fluorinated Analog (R=F) | Position of F | Key Bioactivity Change | Reference |

| HIV-1 NNRTI | Indole Derivative III | 4-Fluoroindole IV | 4 | ~50-fold increase in inhibitory activity | [18] |

| HIV-1 Inhibitor | Benzenesulfonyl-indolecarboxamide | 4-Fluoro analog 20h | 4 | Potent inhibition (ED50 = 0.5 nM) | [19] |

| ROCK1 Inhibitor | Indazole Derivative | 6-Fluoroindazole 52 | 6 | IC50 improved from 2500 nM to 14 nM; Oral bioavailability increased to 61% | [19] |

| 5-HT1D Ligand | Piperidinyl-propyl-indole | Fluorinated analog | Propyl linker | Reduced pKa, dramatically improved oral absorption | [11][12] |

Experimental Protocols for Validation

To empirically validate the effects of fluorination, standardized in vitro assays are essential. The following protocols represent self-validating systems for assessing metabolic stability and target binding.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance rate of a non-fluorinated indole versus its fluorinated analog.

Self-Validation System: This protocol includes a high-clearance positive control (Verapamil) and a low-clearance negative control (Warfarin) to ensure the assay is performing within expected parameters.

Materials:

-

Test compounds (parent and fluorinated indole, 10 mM in DMSO)

-

Pooled Human Liver Microsomes (HLM, 20 mg/mL)

-

NADPH regenerating system (e.g., Corning Gentest™)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile with internal standard (e.g., Tolbutamide) for quenching

-

Positive control: Verapamil (high clearance)

-

Negative control: Warfarin (low clearance)

-

96-well incubation plates, LC-MS/MS system

Procedure:

-

Preparation: Thaw HLM and NADPH system on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.

-

Incubation Setup: In a 96-well plate, add phosphate buffer. Add 1 µL of test compound stock (final concentration 1 µM).

-

Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.

-

Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with internal standard to stop the reaction.

-

Sample Processing: Centrifuge the quenched plate at 4000 rpm for 20 minutes to precipitate proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

Data Analysis:

-

Plot the natural log of the peak area ratio (compound/internal standard) versus time.

-

The slope of the line (k) is the elimination rate constant.

-

Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

-

Acceptance Criteria: The t½ for Verapamil should be <15 min, and for Warfarin >60 min. A longer t½ for the fluorinated analog compared to the parent indicates improved metabolic stability.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a non-fluorinated indole versus its fluorinated analog for a specific receptor.

Self-Validation System: The protocol includes controls for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled known ligand) to define the specific binding window.

Materials:

-

Cell membranes expressing the target receptor

-

Radioligand specific for the target (e.g., ³H-labeled)

-

Assay buffer (e.g., Tris-HCl with cofactors)

-

Test compounds (parent and fluorinated indole, serial dilutions)

-

Known high-affinity unlabeled ligand (for non-specific binding)

-

Scintillation vials and cocktail

-

Glass fiber filters and a cell harvester

Procedure:

-

Assay Setup: In test tubes, combine cell membranes, assay buffer, and either:

-

Buffer only (for total binding)

-

Excess known unlabeled ligand (for non-specific binding)

-

Serial dilutions of test compounds

-

-

Radioligand Addition: Add the radioligand to all tubes to initiate the binding reaction.

-

Incubation: Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Termination: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding versus the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki (inhibitor binding affinity constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Interpretation: A lower Ki value for the fluorinated analog compared to the parent indicates higher binding affinity.

Synthetic Strategies for Indole Fluorination

The synthesis of fluorinated indoles can be approached in two main ways: by using a pre-fluorinated starting material or by introducing fluorine onto the indole core at a later stage.[20] Numerous methods for the direct C-H fluorination of indoles have been developed, often using electrophilic fluorinating reagents like Selectfluor.[20][21] Other advanced methods include palladium-catalyzed reactions and gold-catalyzed cyclizations.[6][20] The choice of strategy depends on the desired position of fluorination and the tolerance of other functional groups in the molecule.

Potential Liabilities: The "Dark Side" of Fluorine

While highly beneficial, fluorination is not a universal solution and must be applied judiciously.[6] Potential downsides include:

-

Metabolic Defluorination: In some contexts, particularly with mono- and difluoromethyl groups, enzymatic metabolism can lead to the cleavage of the C-F bond, releasing fluoride ions and potentially forming reactive metabolites.[6][22][23]

-

Unexpected Metabolites: Blocking one metabolic pathway may shunt metabolism to another, sometimes less desirable, pathway.[6]

-

Physicochemical Pitfalls: While often beneficial, increased lipophilicity can sometimes lead to poor solubility, promiscuous binding, or increased hepatic clearance.[6]

Conclusion

Fluorine substitution is a powerful, multifaceted strategy for optimizing the bioactivity of indole-based drug candidates. Its ability to simultaneously modulate metabolic stability, physicochemical properties, and target binding affinity provides medicinal chemists with an unparalleled tool for rational drug design.[2] By understanding the causal mechanisms behind fluorine's effects and validating these changes through robust experimental protocols, research teams can significantly increase the probability of advancing potent, safe, and effective indole-based therapeutics from the bench to the clinic. The continued development of novel fluorination methodologies ensures that this "magic atom" will remain at the forefront of pharmaceutical innovation.[20]

References

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). pharmacyjournal.net. Retrieved January 21, 2026, from [Link]

-

O'Hagan, D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved January 21, 2026, from [Link]

-

Chopra, R., & Murrey, H. E. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(19), 6829. Retrieved January 21, 2026, from [Link]

-

Meanwell, N. A. (2017). Tactical Applications of Fluorine in Drug Design and Development. In Fluorine in Pharmaceutical and Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

-

The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]

-

Bora, P. P., Bihani, M., Plummer, S., & Handa, S. (2019). Shielding Effect of Micelle for Highly Effective and Selective Monofluorination of Indoles in Water. ChemSusChem. Retrieved January 21, 2026, from [Link]

-

Reddy, P. V., & Kim, S. (2011). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters, 13(16), 4352-4355. Retrieved January 21, 2026, from [Link]

-

Wang, Y., & Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-984. Retrieved January 21, 2026, from [Link]

-

Leshchev, D., & Riniker, S. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling. Retrieved January 21, 2026, from [Link]

-

Gribble, G. W. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Heterocyclic Chemistry. Retrieved January 21, 2026, from [Link]

-

El-Damasy, A. K., & Ke, Y. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(46), 33966-34044. Retrieved January 21, 2026, from [Link]

-

El-Damasy, A. K., & Ke, Y. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(46), 33966-34044. Retrieved January 21, 2026, from [Link]

-

Blaney, P., & Ife, R. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. Retrieved January 21, 2026, from [Link]

-

Halldin, C. (2009). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry, 1(2), 309-329. Retrieved January 21, 2026, from [Link]

-

Spotlight on Fluorinated Indoles: Enhancing Chemical Synthesis. (2026). Ningbo Innopharmchem Co., Ltd. Retrieved January 21, 2026, from [Link]

-